N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE
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Overview
Description
N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a mesitylsulfonyl group and a tetrahydrodibenzo[b,d]furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrodibenzo[b,d]furan core, which can be achieved through cyclization reactions involving appropriate precursors. The mesitylsulfonyl group is then introduced via sulfonylation reactions using mesitylsulfonyl chloride as the sulfonylating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Scientific Research Applications
N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in the compound’s biological activity. The exact pathways involved depend on the specific application, but generally, the compound may inhibit or activate certain biochemical processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and furan derivatives, such as:
- N-(mesitylsulfonyl)-N-phenylacetamide
- N-(tosyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide
- N-(mesitylsulfonyl)-N-2-furylacetamide
Uniqueness
What sets N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE apart is its unique combination of the mesitylsulfonyl group and the tetrahydrodibenzo[b,d]furan moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H25NO4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,6-trimethylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C23H25NO4S/c1-14-11-15(2)23(16(3)12-14)29(26,27)24(17(4)25)18-9-10-22-20(13-18)19-7-5-6-8-21(19)28-22/h9-13H,5-8H2,1-4H3 |
InChI Key |
HXGHAJJAKDSRBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C)C |
Origin of Product |
United States |
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